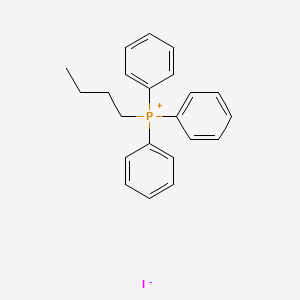

Butyltriphenylphosphonium iodide

Übersicht

Beschreibung

Synthesis Analysis

Butyltriphenylphosphonium iodide can be synthesized through the reaction of butyltriphenylphosphonium bromide with sodium borohydride, forming a white solid product. This method provides a straightforward approach to obtaining the compound in nearly quantitative yield, demonstrating its accessibility for various chemical applications (Hajipour, Mohammadpoor‐Baltork, & Noroallhi, 2001).

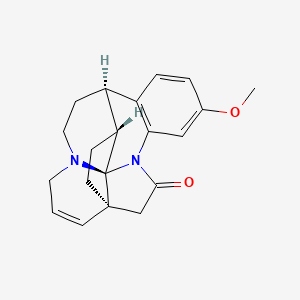

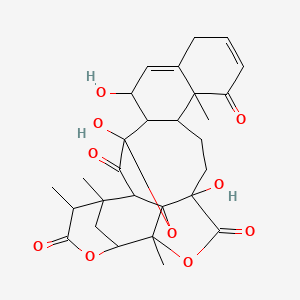

Molecular Structure Analysis

The molecular structure of butyltriphenylphosphonium iodide has been elucidated through X-ray crystallography, revealing a distorted tetrahedral coordination around the phosphorus atom. This structural feature is critical for understanding the compound's reactivity and interaction with various nucleophiles and electrophiles in chemical reactions (Sharutin, Egorova, Klepikov, Boyarkina, & Sharutina, 2009).

Chemical Reactions and Properties

Butyltriphenylphosphonium iodide participates in a range of chemical reactions, including the Wittig reaction for carbon-carbon bond formation and the synthesis of acylphosphonates via palladium-catalyzed phosphonocarbonylation reactions. These reactions highlight the compound's utility in constructing complex organic molecules and its role as a versatile reagent in synthetic chemistry (Miyano, Izumi, Fujii, Ohno, & Hashimoto, 1979); (Masuda, Ishida, & Murakami, 2015).

Wissenschaftliche Forschungsanwendungen

Carbon-Carbon Bond Formation

Butyltriphenylphosphonium iodide plays a crucial role in forming carbon-carbon bonds. A study by Miyano et al. (1979) showcased its use in the Wittig reaction, facilitating the conversion of aldehydes and ketones into chloroolefins (Miyano et al., 1979).

Synthesis of Organic Compounds

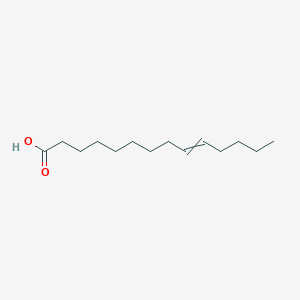

In metabolic studies, butyltriphenylphosphonium iodide is used for synthesizing specific organic compounds, as illustrated by Rakoff (1993), who employed it for the Wittig coupling in the synthesis of methyl 11,14,17-eicosatrienoate (Rakoff, 1993).

Antibacterial and Antiviral Activities

Xue et al. (2014) developed a novel cationic polyacrylamide with a pendent butyltriphenylphosphonium bromide, demonstrating dual-functional antibacterial and antiviral activities (Xue et al., 2014).

Mild Regioselective Iodination

Gorjizadeh et al. (2016) reported a method for the iodination of pyrazoles using butyltriphenylphosphonium iodide as an oxidant at room temperature, highlighting its potential in selective chemical transformations (Gorjizadeh et al., 2016).

Corrosion Inhibition

Vashisht et al. (2016) explored the use of butyltriphenylphosphonium iodide in corrosion inhibition, finding it effective in protecting metal surfaces in acidic environments (Vashisht et al., 2016).

Oxidation Reactions

Kothari et al. (2005) demonstrated the utility of butyltriphenylphosphonium dichromate in oxidizing alcohols to carbonyl compounds, indicating its role in oxidation reactions (Kothari et al., 2005).

Mitochondrial-Targeting Photocytotoxicity

Balaji et al. (2015) synthesized ferrocenyl conjugates of alkylpyridinium salts including butyltriphenylphosphonium iodide, targeting the mitochondria in cancer cells for photocytotoxic treatment (Balaji et al., 2015).

Dehydration and Dehydrohalogenation Reactions

Spangler et al. (1981) found methyltriphenoxyphosphonium iodide (a related compound) effective as a dehydration and dehydrohalogenation reagent in aprotic solvents, suggesting similar potentials for butyltriphenylphosphonium iodide (Spangler et al., 1981).

Safety And Hazards

Zukünftige Richtungen

The future directions of Butyltriphenylphosphonium iodide research could involve its use in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition . Additionally, its applications in radical generation and reactions remain relatively less explored and could be a promising area for future research .

Eigenschaften

IUPAC Name |

butyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.HI/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNCKGZETNCAMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1779-51-7 (bromide) | |

| Record name | Butyltriphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022949844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10945630 | |

| Record name | Butyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyltriphenylphosphonium iodide | |

CAS RN |

22949-84-4 | |

| Record name | Phosphonium, butyltriphenyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22949-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyltriphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022949844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyltriphenylphosphonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltriphenylphosphonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6F4UX7HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

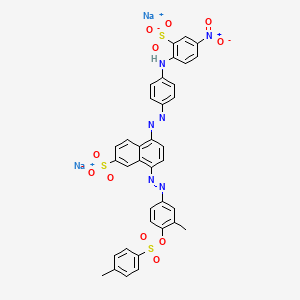

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S,17R)-17-ethynyl-2-fluoro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1215973.png)

![(1R,13R,14R,26R)-1,14-dihydroxy-9,22-diphenyl-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B1215986.png)